

An In-depth Technical Guide to 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-5-fluoronicotinaldehyde

Cat. No.: B113336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde functional group on the pyridine ring, provides a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of **6-Chloro-5-fluoronicotinaldehyde**, detailed experimental protocols for its synthesis, its characteristic spectral data, and a discussion of its reactivity and applications in drug discovery and agrochemical development.

Chemical and Physical Properties

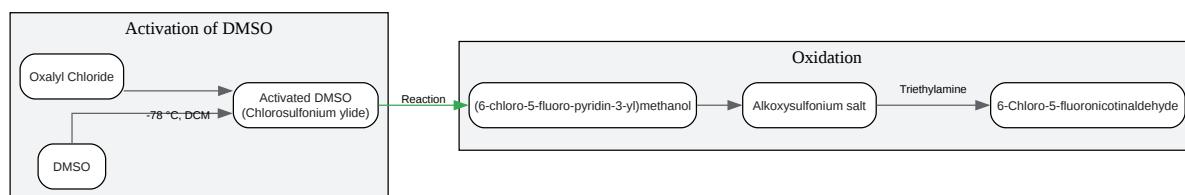
6-Chloro-5-fluoronicotinaldehyde, also known as 6-chloro-5-fluoropyridine-3-carbaldehyde, is a solid at room temperature.^{[1][2][3][4]} Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ ClFNO	[4] [5]
Molecular Weight	159.55 g/mol	[4] [5]
CAS Number	950691-52-8	[6]
MDL Number	MFCD13189060	[5]
Physical Form	Solid	[2] [3]
Purity	≥97%	[3]
Storage Temperature	2-8°C, under inert atmosphere	[7]
SMILES	O=Cc1cnc(Cl)c(F)c1	[1]
InChI	1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H	[1]
InChI Key	MNOGYCPIVIXHRK-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of **6-Chloro-5-fluoronicotinaldehyde** is the oxidation of the corresponding primary alcohol, (6-chloro-5-fluoro-pyridin-3-yl)methanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.[\[7\]](#)[\[8\]](#)

Synthesis via Swern Oxidation


The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to the aldehyde.[\[7\]](#)[\[9\]](#)

Experimental Protocol:

- Preparation of the Activating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution

to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO, 2.0 to 2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.[9]

- Oxidation of the Alcohol: Dissolve (6-chloro-5-fluoro-pyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture at this temperature for 30-60 minutes.
- Quenching the Reaction: Add triethylamine (TEA, 4.0 to 5.0 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to warm to room temperature.
- Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **6-Chloro-5-fluoronicotinaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Swern oxidation of (6-chloro-5-fluoro-pyridin-3-yl)methanol.

Spectral Data and Characterization

The structural elucidation of **6-Chloro-5-fluoronicotinaldehyde** is confirmed through various spectroscopic techniques. While specific spectra for this compound are not readily available in

public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Predicted ¹H NMR Data

Proton	Predicted Chemical Shift (ppm)
H-2	~8.5-8.7
H-4	~8.0-8.2
Aldehyde CHO	~9.9-10.1

The aldehyde proton will appear as a singlet significantly downfield. The two aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule.

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C=O (Aldehyde)	~188-192
C-5 (C-F)	~155-160 (d, $J \approx 250$ Hz)
C-6 (C-Cl)	~150-155
C-2	~150-154
C-3	~130-135
C-4	~120-125

The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak $[M]^+$. Due to the presence of chlorine, an isotopic peak $[M+2]^+$ with an intensity of approximately one-third of the molecular ion peak will be observed.[10]

Predicted Mass Spectrometry

Fragmentation

m/z	Fragment
159/161	$[M]^+$
130/132	$[M-CHO]^+$
124	$[M-Cl]^+$

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ($[M-1]^+$) and the loss of the formyl group ($[M-29]^+$).[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

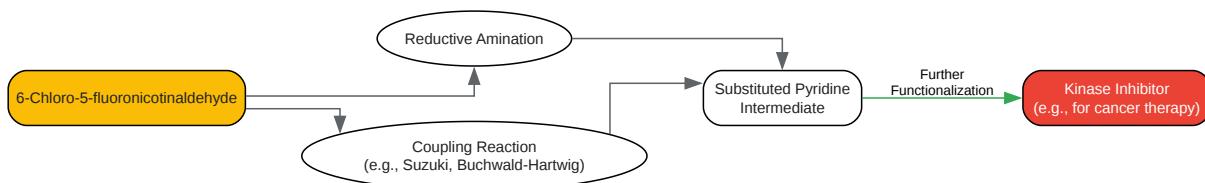
Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode
~2820 and ~2720	C-H stretch of the aldehyde
~1700-1710	C=O stretch of the aldehyde
~1550-1600	C=C and C=N stretching of the pyridine ring
~1200-1250	C-F stretch
~700-800	C-Cl stretch

The C=O stretching frequency is a strong and sharp band, characteristic of the aldehyde functional group.[12]

Reactivity and Applications

6-Chloro-5-fluoronicotinaldehyde is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group and the potential for nucleophilic aromatic substitution of the chlorine atom.


Reactivity of the Aldehyde Group

The aldehyde functional group can undergo a wide range of transformations, including:

- Oxidation: to the corresponding carboxylic acid (6-chloro-5-fluoronicotinic acid).
- Reduction: to the primary alcohol ((6-chloro-5-fluoro-pyridin-3-yl)methanol).
- Reductive Amination: to form various substituted amines.
- Wittig Reaction: to generate alkenes.
- Aldol and Knoevenagel Condensations: to form α,β -unsaturated carbonyl compounds.

Applications in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry.[13] The presence of chlorine and fluorine atoms in **6-Chloro-5-fluoronicotinaldehyde** can enhance the biological activity and pharmacokinetic properties of the resulting drug candidates. This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[14][15] The pyridine ring can act as a hinge-binding motif in the ATP-binding site of kinases.

[Click to download full resolution via product page](#)

Caption: Role of **6-Chloro-5-fluoronicotinaldehyde** in kinase inhibitor synthesis.

Applications in Agrochemicals

Similar to its utility in pharmaceuticals, **6-Chloro-5-fluoronicotinaldehyde** is also a key intermediate in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides.[16] The fluorinated pyridine moiety is a common feature in many successful agrochemical products, contributing to their enhanced efficacy and metabolic stability.

Safety Information

6-Chloro-5-fluoronicotinaldehyde is harmful if swallowed and may cause skin and eye irritation.[5][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Safety Information

GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

6-Chloro-5-fluoronicotinaldehyde is a valuable and versatile chemical intermediate with significant applications in the fields of drug discovery and agrochemical research. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for synthetic chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6-Chloro-5-fluoronicotinaldehyde | Sigma-Aldrich [sigmaaldrich.cn]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 950691-52-8|6-Chloro-5-fluoronicotinaldehyde|BLD Pharm [bldpharm.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 17. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloro-5-fluoronicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113336#what-are-the-properties-of-6-chloro-5-fluoronicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com